molecular formula C8H7N3O3 B3180674 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one CAS No. 24133-87-7

1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B3180674
CAS No.: 24133-87-7
M. Wt: 193.16 g/mol
InChI Key: OXVKZFNTJAILFI-UHFFFAOYSA-N
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Description

1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one is a useful research compound. Its molecular formula is C8H7N3O3 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-nitro-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-10-7-5(9-8(10)12)3-2-4-6(7)11(13)14/h2-4H,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVKZFNTJAILFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2[N+](=O)[O-])NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of the Benzimidazolone Scaffold in Heterocyclic Chemistry Research

The benzimidazole (B57391) scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is widely regarded as a "privileged scaffold" in drug discovery. nih.govnih.govfrontiersin.org This designation stems from its recurring presence in a multitude of FDA-approved drugs and biologically active molecules. nih.govwikipedia.orgresearchgate.net The versatility of the benzimidazolone core, a specific iteration of this scaffold, allows it to interact with a wide range of biological targets through various mechanisms, including hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov

This structural adaptability has enabled the development of benzimidazole-based drugs with a broad spectrum of pharmacological activities. ijpsr.comnih.govnih.gov These include applications as:

Anticancer agents nih.gov

Antimicrobial and antifungal compounds ijpsr.comresearchgate.net

Antiviral drugs, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV nih.govacs.org

Antihypertensive medications ijpsr.com

Anti-inflammatory and analgesic agents frontiersin.org

Anthelmintics (agents that combat parasitic worms) wikipedia.org

The benzimidazolone structure, in particular, has been the focus of significant research, leading to the discovery of potent and selective agents for various therapeutic targets, such as M1 mAChR agonists for potential use in neurological disorders and inhibitors of HIV reverse transcriptase. nih.govnih.gov The continued exploration of this scaffold underscores its importance and potential in generating novel drug candidates. nih.govmdpi.com

Synthetic Methodologies for 1 Methyl 7 Nitro 1h Benzo D Imidazol 2 3h One and Analogous Structures

Precursor Synthesis Strategies

The foundation for constructing 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one and its analogs lies in the efficient synthesis of key aromatic precursors. These intermediates, primarily substituted o-phenylenediamines and nitro-aromatics, provide the necessary framework and functional groups for the subsequent cyclization and derivatization steps.

Synthesis of Substituted o-Phenylenediamines and Related Anilines

The synthesis of substituted o-phenylenediamines is a critical first step in many benzimidazole (B57391) synthesis pathways. acs.orgafricaresearchconnects.com These compounds serve as the primary building blocks for the heterocyclic ring system. A variety of methods exist for their preparation, often tailored to achieve specific substitution patterns on the benzene (B151609) ring. One common approach involves the reduction of o-nitroanilines. This transformation can be achieved using various reducing agents, providing a versatile entry point to a wide range of o-phenylenediamine derivatives. researchgate.net

Another strategy involves Diels-Alder reactions of 2H-pyran-2-ones with alkynes, which can yield highly substituted aniline and o-phenylenediamine derivatives. acs.org This method allows for the creation of complex substitution patterns that might be difficult to achieve through traditional aromatic substitution reactions. acs.org The reaction conditions, such as temperature and the choice of solvent, are crucial in determining the yield and purity of the final products. africaresearchconnects.com

Precursor TypeSynthetic MethodKey Features
Substituted o-PhenylenediaminesReduction of o-nitroanilinesVersatile and widely applicable
Highly Substituted AnilinesDiels-Alder reaction of 2H-pyran-2-onesAccess to complex substitution patterns acs.org

Preparation of Nitro-Substituted Aromatic Intermediates

The introduction of a nitro group onto the aromatic ring is a key step in the synthesis of nitro-substituted benzimidazolones. This is often accomplished through the nitration of a suitable aromatic precursor. rsc.org For instance, the nitration of N-phenylbenzenesulfonamide can be used to prepare N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives, which are important intermediates for the synthesis of benzimidazoles. rsc.org

The synthesis of nitro-substituted aromatic intermediates can also be achieved by starting with a nitro-containing building block. For example, 3-methyl-4-nitrobenzoic acid can be converted to 3-methyl-4-nitrobenzoyl chloride, which can then be reacted with N-methyl o-phenylenediamine to form intermediates for benzimidazole synthesis. google.com Similarly, 3-methyl-4-nitrobenzonitrile can be used as a starting material to react with aniline or N-methyl o-phenylenediamine to prepare other key intermediates. google.com

Starting MaterialReactionIntermediate Product
N-phenylbenzenesulfonamideTandem nitration and halogenationN-(4-halo-2-nitrophenyl)benzenesulfonamide rsc.org
3-methyl-4-nitrobenzoic acidChlorination3-methyl-4-nitrobenzoyl chloride google.com
3-methyl-4-nitrobenzonitrileReaction with aniline/N-methyl o-phenylenediamineVarious benzimidazole precursors google.com

Cyclization Reactions for Benzimidazolone Formation

The construction of the benzimidazolone ring system is the central transformation in the synthesis of these compounds. Various cyclization strategies have been developed, with condensation-based approaches being the most prevalent.

Condensation-Based Approaches

Condensation reactions are a cornerstone of benzimidazole and benzimidazolone synthesis. researchgate.netvinhuni.edu.vn A widely used method involves the condensation of o-phenylenediamines with various carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives. rsc.orgrasayanjournal.co.innih.govnih.gov This reaction can be catalyzed by a variety of reagents, including acids, bases, or metal catalysts, and can be performed under different reaction conditions to optimize yields. acs.orgnih.gov

For the synthesis of benzimidazol-2-ones, intramolecular N-arylation of ureas is an effective method. This reaction can be carried out in the presence of a base like potassium hydroxide in dimethyl sulfoxide, tolerating a wide range of functional groups. organic-chemistry.org Another approach involves the oxidation of anthranilamides with reagents like iodobenzene diacetate, which likely proceeds through a Hofmann-type rearrangement followed by intramolecular cyclization of an isocyanate intermediate. organic-chemistry.org

ReactantsProductKey Features
o-Phenylenediamine and Aldehyde/Carboxylic Acid2-Substituted BenzimidazoleVersatile and widely used method vinhuni.edu.vnrsc.org
Substituted Urea (B33335)Benzimidazol-2-oneIntramolecular N-arylation organic-chemistry.org
AnthranilamideBenzimidazol-2-oneOxidation and rearrangement organic-chemistry.org

Specific Routes to this compound

While general methods for benzimidazolone synthesis are well-established, specific routes to this compound are less commonly detailed in the general literature and often found in more specialized chemical synthesis resources. The synthesis would logically proceed through the formation of a 7-nitro-1H-benzo[d]imidazol-2(3H)-one intermediate, followed by N-methylation at the 1-position. The 7-nitro intermediate could be synthesized from 2,3-diaminonitrobenzene and a suitable carbonyl equivalent. Alternatively, nitration of a pre-formed 1-methyl-1H-benzo[d]imidazol-2(3H)-one could also be a viable pathway, although this might lead to a mixture of isomers.

Nitration and N-Methylation Strategies

The final steps in the synthesis of this compound involve the introduction of the nitro and methyl groups at specific positions.

The nitration of benzimidazolones can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. nih.gov The position of nitration is directed by the existing substituents on the benzimidazolone ring. For example, the nitration of 1,3-dihydro-2H-benzimidazol-2-one can yield 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one. nih.gov The synthesis of 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one has also been reported through a one-step nitration of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one. nih.gov

N-methylation of amines and related compounds is a fundamental transformation in organic synthesis. nih.gov For benzimidazolones, N-methylation can be accomplished using various methylating agents. The choice of reagent and reaction conditions can influence the selectivity of methylation, particularly when there are multiple potential sites for methylation. A review of recent advances in methylation provides a guide for selecting appropriate methylation reagents for different substrates. nih.gov

TransformationReagents and ConditionsProduct
NitrationNitric acid/Sulfuric acidNitro-substituted benzimidazolone nih.gov
N-MethylationVarious methylating agentsN-methylated benzimidazolone nih.gov

Regioselective Nitration Techniques

The introduction of a nitro group onto the benzene ring of the benzimidazolone scaffold is a classic electrophilic aromatic substitution (EAS). The regiochemical outcome is governed by the directing effects of the substituents already present on the ring. In the case of 1-methyl-1H-benzo[d]imidazol-2(3H)-one, the key directing groups are the N-methylated urea portion of the heterocyclic ring and the fused benzene ring system itself.

The synthesis of nitro derivatives of the parent 1,3-dihydrobenzimidazol-2-one has been shown to be highly dependent on reaction conditions. Nitration can yield various products, including 5-nitro, 5,6-dinitro, 4,5,6-trinitro, and 4,5,6,7-tetranitro derivatives, depending on the concentration of nitric acid and the reaction temperature researchgate.net. For the targeted synthesis of a mono-nitro product, carefully controlled conditions are paramount.

To achieve the 7-nitro substitution on a 1-methyl-1H-benzo[d]imidazol-2(3H)-one substrate, the directing effects must be considered:

The N1-Amide Group: The nitrogen atom attached to the benzene ring acts as an activating, ortho, para-director due to its ability to donate a lone pair of electrons into the ring through resonance.

The N1-Methyl Group: While not directly on the aromatic ring, it influences the electron density of the N1 nitrogen.

Considering the N1-amide nitrogen as the primary directing influence, the positions ortho (position 7) and para (position 5) to this nitrogen are activated towards electrophilic attack. Therefore, nitration is expected to yield a mixture of 5-nitro and 7-nitro isomers. The precise ratio of these isomers can be influenced by steric hindrance and the specific nitrating agent used. The formation of the 7-nitro isomer is a direct consequence of this directing effect.

Starting MaterialReagentsPotential ProductsRef.
1,3-Dihydrobenzimidazol-2-oneHNO₃ / H₂SO₄ (varying conc. and temp.)5-Nitro, 5,6-Dinitro, 4,5,6-Trinitro, 4,5,6,7-Tetranitro derivatives researchgate.net
1-Methyl-1H-benzo[d]imidazol-2(3H)-oneHNO₃ / H₂SO₄ (controlled)Mixture of 1-methyl-5-nitro- and this compoundN/A

Alkylation Approaches for N-Substitution

An alternative synthetic route involves the initial synthesis of 7-nitro-1H-benzo[d]imidazol-2(3H)-one, followed by a regioselective alkylation to install the methyl group at the N1 position. The challenge in this approach lies in controlling the site of alkylation, as the benzimidazolone anion has two potentially nucleophilic nitrogen atoms (N1 and N3).

The regioselectivity of N-alkylation in heterocyclic systems like benzimidazolones is influenced by several factors, including the choice of base, solvent, alkylating agent, and the electronic nature of substituents on the ring. Studies on the related indazole scaffold have shown that N1-alkylation is often favored under thermodynamic control, as the N1-substituted product is typically more stable.

Key factors influencing N1-selectivity include:

Base and Solvent System: The combination of a strong base like sodium hydride (NaH) in a non-polar solvent such as tetrahydrofuran (THF) can favor the formation of the N1-anion, leading to higher N1-selectivity.

Counter-ion Effects: The nature of the cation from the base can influence regioselectivity. For instance, cesium salts (e.g., Cs₂CO₃) have been used to promote N1-alkylation in some heterocyclic systems, potentially through a chelation-controlled mechanism if a coordinating group is present nearby.

Steric Hindrance: The substituent at the 7-position (the nitro group) can sterically hinder the approach of the alkylating agent to the adjacent N1 position. However, electronic effects often play a more dominant role. The electron-withdrawing nitro group at the 7-position would increase the acidity of the N1-proton, potentially favoring deprotonation at this site and subsequent methylation.

A general approach would involve deprotonation of 7-nitro-1H-benzo[d]imidazol-2(3H)-one with a suitable base (e.g., NaH, K₂CO₃) in an aprotic solvent (e.g., DMF, THF) followed by the addition of a methylating agent like methyl iodide or dimethyl sulfate.

SubstrateReagentsExpected Major ProductRationale
7-Nitro-1H-benzo[d]imidazol-2(3H)-one1. Base (e.g., NaH, K₂CO₃) 2. Methylating Agent (e.g., CH₃I)This compoundThe electron-withdrawing nitro group at C7 increases the acidity of the N1-H, favoring N1-alkylation.

Derivatization and Structural Modification of the Benzimidazolone Core

The this compound scaffold serves as a platform for further structural modifications to explore structure-activity relationships. These modifications can involve transformations of existing functional groups or the introduction of new ones.

Functional Group Interconversions on the Benzimidazolone Moiety

The nitro group is a versatile functional handle that can be converted into a variety of other groups. The most common transformation is its reduction to an amino group, which then serves as a key intermediate for further derivatization.

Reduction of the Nitro Group: The conversion of the 7-nitro group to a 7-amino group can be achieved using several standard methods. The choice of reagent is often dictated by the presence of other functional groups in the molecule.

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. It is highly effective for reducing aromatic nitro groups commonorganicchemistry.com.

Metal-Acid Systems: Reagents such as iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid or hydrochloric acid are classic and mild methods for this reduction commonorganicchemistry.com.

Tin(II) Chloride (SnCl₂): This reagent provides a mild way to reduce nitro groups and is often used when other reducible functional groups are present that might be affected by catalytic hydrogenation commonorganicchemistry.com.

The resulting 7-amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a valuable intermediate. The amino group can undergo a wide range of reactions, including acylation, sulfonylation, diazotization (leading to Sandmeyer reactions), and reductive amination, allowing for the introduction of diverse substituents at the 7-position.

ReactionReagent ExamplesProduct Functional GroupRef.
Nitro ReductionH₂/Pd-C, Fe/AcOH, SnCl₂Amine (-NH₂) commonorganicchemistry.comnih.govwikipedia.org
Amine AcylationAcyl Chloride, Carboxylic AnhydrideAmide (-NHCOR)N/A
Amine SulfonylationSulfonyl ChlorideSulfonamide (-NHSO₂R)N/A

Synthetic Routes to Diverse Analogues for Structure-Activity Relationship Studies

The benzimidazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets. Consequently, extensive research has focused on the synthesis of diverse analogues to probe structure-activity relationships (SAR). nih.gov

Synthetic strategies for generating libraries of benzimidazolone analogues often involve:

Varying N-Substitution: Alkylation or arylation at the N1 and/or N3 positions with a wide range of substituents allows for the exploration of steric and electronic requirements in this region of the molecule.

Modification of the Benzene Ring: Starting with different substituted o-phenylenediamines allows for the introduction of various functional groups (e.g., halogens, alkyl, alkoxy groups) around the benzene portion of the scaffold.

Derivatization at C2: While the subject compound has a carbonyl group at C2, other benzimidazole analogues feature diverse substituents at this position, introduced by condensing o-phenylenediamines with different carboxylic acids or aldehydes nih.gov.

These systematic modifications enable researchers to map the pharmacophore and understand how specific structural features influence the biological activity of the compound series.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and multiplicity, are fundamental for the definitive structural assignment of organic molecules. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing connectivity between protons and carbons. However, no published spectra for 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one could be found.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy provide insights into the vibrational modes of a molecule, identifying characteristic functional groups. Key vibrational frequencies for the carbonyl (C=O), nitro (NO₂), and N-H groups, as well as aromatic ring vibrations, would be expected. Specific experimental IR and Raman data for this compound are not available in the public domain.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight of a compound and to study its fragmentation patterns, which can provide further structural information. While the molecular weight is known to be 193.16 g/mol , detailed mass spectral data, including the parent ion peak and major fragment ions, have not been reported in the searched literature. chemscene.com

Solid-State Structural Analysis: X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. A search for the crystal structure of this compound in crystallographic databases did not yield any results.

In-Depth Analysis of this compound Reveals Limited Publicly Available Research

Despite significant interest in the broader class of benzimidazole (B57391) derivatives for their diverse chemical and biological activities, detailed structural and spectroscopic data for the specific compound This compound remains limited in publicly accessible scientific literature. Extensive searches for dedicated research focusing on its advanced spectroscopic characterization and single-crystal X-ray diffraction analysis have not yielded specific studies on this particular molecule.

While general information, such as its chemical formula (C₈H₇N₃O₃) and molecular weight (193.16 g/mol ), is available, in-depth experimental data on its crystal packing and intermolecular interactions are not presently published. This scarcity of specific research restricts a detailed discussion on the precise three-dimensional arrangement of the molecule in the solid state, including intermolecular forces like hydrogen bonding and π-π stacking interactions that govern its crystal lattice.

For context, studies on related benzimidazole compounds often reveal complex networks of intermolecular interactions that influence their physical properties and biological activities. However, direct extrapolation of these findings to this compound would be speculative without specific experimental evidence.

Given the current lack of specific published research on the crystal structure and detailed spectroscopic properties of this compound, a thorough and scientifically accurate article focusing solely on this compound as per the requested outline cannot be generated at this time. Further experimental research and publication in scientific literature are required to provide the necessary data for such an in-depth analysis.

Theoretical and Computational Chemistry Investigations of 1 Methyl 7 Nitro 1h Benzo D Imidazol 2 3h One

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide a powerful lens to inspect molecular orbitals and electron density distributions.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic structure of a molecule is key to understanding its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate or accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For nitro-containing aromatic compounds, the nitro group typically lowers the LUMO energy, making the molecule a better electron acceptor.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface. These maps identify electrophilic and nucleophilic sites, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions showing positive potential (electron-poor, susceptible to nucleophilic attack). In 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one, the oxygen atoms of the nitro group and the carbonyl group are expected to be regions of high negative potential, while the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential.

Interactive Data Table: Global Reactivity Descriptors (Illustrative) This table presents typical global reactivity descriptors calculated from HOMO and LUMO energies for related benzimidazole (B57391) derivatives. The values for the title compound would require specific calculations.

DescriptorFormulaTypical Value Range (eV)Significance
HOMO Energy (EHOMO) --5 to -7Electron-donating ability
LUMO Energy (ELUMO) --1 to -3Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO3 to 5Chemical reactivity/stability
Ionization Potential (I) -EHOMO5 to 7Energy to remove an electron
Electron Affinity (A) -ELUMO1 to 3Energy released when gaining an electron
Electronegativity (χ) -(EHOMO + ELUMO)/23 to 5Ability to attract electrons
Chemical Hardness (η) (ELUMO - EHOMO)/21.5 to 2.5Resistance to charge transfer
Softness (S) 1/(2η)0.2 to 0.33Reciprocal of hardness
Electrophilicity Index (ω) χ2/(2η)1.5 to 4Propensity to accept electrons

Molecular Reactivity and Stability Prediction

The stability of nitro-substituted imidazoles has been investigated using DFT to calculate bond dissociation energies (BDEs). These calculations help identify the weakest bond in the molecule, which is often the C-NO2 or N-NO2 bond, providing insight into its thermal stability. The introduction of a methyl group on the imidazole (B134444) ring can also influence stability. Global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical hardness, softness, and electrophilicity index, provide quantitative measures of a molecule's reactivity and stability. Generally, a molecule with a large HOMO-LUMO gap is considered "hard" and less reactive.

Spectroscopic Parameter Prediction and Validation

Computational methods are routinely used to predict spectroscopic properties. Theoretical calculations of vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C NMR), and electronic absorption spectra (UV-Vis) can be compared with experimental data to confirm the molecular structure. DFT calculations have been shown to provide good correlation with experimental spectroscopic data for various benzimidazole derivatives. For this compound, specific peaks in the IR spectrum corresponding to the C=O, N-O, and C-N stretching vibrations could be predicted and compared with experimental findings.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their biological activity.

Conformational Analysis and Tautomerism

Conformational analysis of benzimidazole derivatives can be performed to identify the most stable three-dimensional arrangement of the atoms. For flexible molecules, multiple low-energy conformations may exist. In solution, some benzimidazole derivatives have been found to adopt a quasi-boat conformation.

Tautomerism is a key consideration for benzimidazole compounds, particularly the prototropic tautomerism involving the N-H proton of the imidazole ring. While the methyl group at the N1 position in this compound prevents this specific tautomerism, other forms, such as keto-enol tautomerism involving the carbonyl group, could be computationally investigated to determine their relative stabilities.

Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For novel benzimidazole derivatives, docking studies have been employed to predict interactions with various protein targets, such as enzymes and receptors involved in cancer and microbial infections. The nitro and methyl substituents on the benzimidazole core of this compound would play a significant role in its binding affinity and selectivity for specific protein targets. The predicted targets for similar heterocyclic compounds include dihydrofolate reductase and various kinases.

In Silico Screening and Virtual Library Design

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the in silico screening, molecular interactions, or binding affinities for the compound this compound. While research exists for structurally related benzimidazole and nitroimidazole derivatives, detailing their computational analysis in the context of drug design and molecular docking, this specific molecule has not been the subject of published theoretical investigations. nih.govnih.govnih.govresearchgate.net

The general approach for a compound like this compound would involve using computational tools to predict how it might interact with biological targets, such as proteins or nucleic acids. This process, known as molecular docking, simulates the binding of the molecule into the active site of a target receptor. The results of these simulations are often expressed as a binding affinity or docking score, which estimates the strength of the interaction. Lower binding energy values typically indicate a more stable and potentially more potent interaction. researchgate.netresearchgate.net

For related benzimidazole compounds, studies have successfully used these in silico methods to predict interactions and guide the synthesis of novel derivatives with potential therapeutic activities, such as anticancer or antimicrobial agents. nih.govnih.govnih.gov These studies often report detailed binding modes, identifying key amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other non-covalent bonds that stabilize the ligand-receptor complex.

In the absence of specific research for this compound, it is not possible to provide detailed research findings or data tables on its predicted molecular interactions and binding affinities. The creation of a virtual library based on this scaffold would typically involve systematically modifying its chemical structure (e.g., by adding or changing functional groups) and then computationally screening these new virtual compounds against one or more biological targets to identify candidates with improved binding characteristics. However, without initial docking studies or a known biological target for the parent compound, such a virtual library design has not been reported.

Structure Activity Relationship Sar Studies of 1 Methyl 7 Nitro 1h Benzo D Imidazol 2 3h One and Its Analogues

Influence of Nitro Group Position and Substitution Pattern on Activity

The presence and location of a nitro (-NO₂) group on the benzene (B151609) ring of the benzimidazole (B57391) scaffold are critical determinants of biological activity, though the optimal position can vary depending on the specific activity being measured.

Research into the mutagenic properties of nitro-derivatives of benzimidazole in Salmonella typhimurium has revealed distinct patterns based on the nitro group's position. nih.gov Generally, compounds with a nitro group at the C5 or C6 position exhibit measurable mutagenic activity. nih.gov In contrast, positioning the nitro group at either the C4 or C7 position results in compounds that are either non-mutagenic or only weakly so. nih.gov

Conversely, in the context of analgesic activity within a class of benzimidazole derivatives known as nitazenes, a different SAR is observed. Systematic derivatization showed that nitration at the C5-position was crucial for enhancing analgesic potency. wikipedia.org In that specific series, compounds substituted at the C4 or C7 positions were found to be inactive as analgesics. wikipedia.org This highlights that the influence of the nitro group's position is highly dependent on the biological endpoint.

In other related heterocyclic systems, such as benzodiazepines, the presence of a nitro group at the 7-position is known to enhance the therapeutic hypnotic action of the drug. nih.gov The translocation of the nitro group to other positions on the benzene ring in different classes of compounds, like the anticancer agent nitracrine, typically results in a decrease in activity, underscoring the positional importance of this functional group. nih.gov

Table 1: Influence of Nitro Group Position on Biological Activity of Benzimidazole Analogues
Position of Nitro GroupObserved Mutagenic Activity nih.govObserved Analgesic Activity (in Nitazenes) wikipedia.org
C4Weakly active or inactiveInactive
C5ActiveEnhances activity
C6ActiveLess effective
C7Weakly active or inactiveInactive

Impact of N-Methylation and Other N-Substitutions

Substitution at the nitrogen atoms of the imidazole (B134444) portion of the benzimidazolone ring, particularly N-methylation, has a profound and sometimes unpredictable impact on biological activity.

Studies on the mutagenicity of nitroheterocyclic compounds have shown that the methylation of a ring nitrogen atom often reduces mutagenic activity. nih.gov However, a striking exception to this trend was observed with 2-nitro-benzimidazole, where N-methylation resulted in a more than 300-fold increase in its mutagenic effect. nih.gov This suggests a specific mechanistic role for the N-methyl group in the bioactivation of this particular analogue.

In the related 1,4-benzodiazepine (B1214927) series, N-substitutions also play a key role in modulating pharmacological effects. The presence of a methyl group at the N1 position is shown to increase activity, whereas a larger ethyl substituent at the same position tends to reduce this effect. nih.gov This indicates a specific spatial requirement at this position for optimal receptor interaction.

Further illustrating the importance of N-substitutions, research on antimicrobial benzimidazolone derivatives found that the nature of the substituent on the nitrogen atoms was a key factor. The synthesis of a series of sulfonamide-linked benzimidazolones with phenoxyethyl groups at the N1 and N3 positions yielded compounds with significant antibacterial and antifungal activity. nih.gov The specific nature and size of these N-substituents are crucial for fitting into the target's binding pocket and eliciting a biological response.

Table 2: Effect of N-Methylation on Mutagenicity of Nitro-Benzimidazoles nih.gov
Parent CompoundEffect of N-MethylationChange in Mutagenic Activity
General Nitro-Indoles/IndazolesTypicalDecrease
2-Nitro-benzimidazoleAtypical>300-fold Increase

Role of Benzimidazolone Core Modifications on Biological Effects

The benzimidazolone nucleus is a versatile scaffold that serves as a building block for numerous pharmacologically active agents. researchgate.netrsc.org Modifications to this core structure, either by adding functional groups or by altering the ring system itself, can lead to significant changes in biological properties. nih.gov

One strategy involves attaching larger substituents to the core. For instance, linking a sulfonamide group to the benzimidazolone structure has been shown to be vital for the antimicrobial activity of certain derivatives. nih.gov When the sulfonamide linker was replaced with a carboxamide analogue, the resulting compound showed insignificant antibacterial and antifungal activity, demonstrating the critical role of the specific linker and the functional groups attached to the core. nih.gov

In the related benzimidazole class of nitazenes, modifications to the linker between the core and a benzyl (B1604629) group are tolerated to some extent. wikipedia.org Replacing a methylene (B1212753) linker carbon with moieties such as a second methylene group (CH₂CH₂), a sulfur atom (S), or a methylated nitrogen (NCH₃) resulted in compounds with reduced, but in some cases still significant, biological activity. wikipedia.org This indicates that while the core provides the essential framework, the nature of its connections to other functionalities is key to fine-tuning activity. The benzimidazole moiety itself is a fundamental component in a wide array of therapeutic agents, including those with antimicrobial, anticancer, and antihypertensive effects. rsc.org

Pharmacophore Identification and Molecular Feature Mapping for Target Modulation

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one and its analogues, the SAR data allows for the mapping of key molecular features that likely govern target interactions.

Based on the SAR studies, a hypothetical pharmacophore for this class of compounds would include:

A Nitro Group as a Hydrogen Bond Acceptor/Electronic Feature: The position of the nitro group is critical, with the C7 position being significant. Its strong electron-withdrawing nature and potential to form hydrogen bonds are key features.

An N-Methyl Group: The presence of a small alkyl group, specifically a methyl group, at the N1 position appears optimal for certain activities, suggesting a defined hydrophobic pocket or a specific steric requirement at the target site.

The Benzimidazolone Core: This rigid, planar structure acts as the central scaffold, correctly orienting the key functional groups for interaction with a biological target.

A Carbonyl Oxygen as a Hydrogen Bond Acceptor: The oxygen atom of the C2-ketone in the benzimidazolone ring is a potent hydrogen bond acceptor, which is a common feature in many drug-receptor interactions.

Studies on related aryloxyalkyl benzimidazole derivatives have suggested that negative electrostatic potentials around the oxygen of a phenoxy substituent and the nitrogen of the imidazole ring directly influence antibacterial activity against Staphylococcus aureus. nih.gov This highlights the importance of specific electronic and steric features in modulating the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.gov

The development of a QSAR model for benzimidazolone analogues involves several steps. First, a set of known compounds with measured biological activities is selected. Then, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Describe atomic connectivity and molecular shape.

Physicochemical descriptors: Include properties like logP (lipophilicity), molar refractivity, and polar surface area.

Electronic descriptors: Quantify the electronic properties, such as dipole moment and atomic charges.

Conformational (3D) descriptors: Relate to the three-dimensional shape and volume of the molecule.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), an equation is generated that links a subset of these descriptors to the observed biological activity. mdpi.com The resulting model's statistical significance and predictive power are then rigorously validated internally (e.g., using leave-one-out cross-validation) and externally (using a test set of compounds not included in model generation). mdpi.com While a specific QSAR model for this compound is not detailed in the available literature, this methodology has been successfully applied to various classes of benzimidazole and other heterocyclic compounds to predict activities ranging from anticancer to antimicrobial effects. nih.govresearchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Studies mdpi.com
Descriptor ClassExample DescriptorsProperty Represented
PhysicochemicalPolarizability (αe), Surface Tension (ɣ)Molecular interactions and solubility
ConformationalTorsion Energy (TE), Stretch Energy (SE)Molecular flexibility and strain
TopologicalTopological Diameter (TD)Molecular size and branching
StructuralHydrogen Bond Donors (HBD)Potential for specific interactions

Mechanistic Insights into Biological Activity from in Vitro Studies of Benzimidazolone Derivatives

Enzyme Inhibition Studies

The biological activity of benzimidazolone derivatives is often rooted in their ability to interact with and inhibit specific enzymes, both in microbial pathogens and in host systems. These interactions can disrupt critical cellular processes, forming the basis for their therapeutic potential.

Inhibition of Specific Microbial Enzymes (e.g., FtsZ protein in bacteria)

A key target for antibacterial drug development is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homolog of tubulin that is essential for bacterial cell division. mdpi.com Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a crucial step in cytokinesis, ultimately leading to bacterial cell death. nih.gov

Several studies have highlighted the potential of benzimidazole (B57391) derivatives as FtsZ inhibitors. For instance, a series of benzo[d]imidazole-2-carboxamides were evaluated for their action against FtsZ. nih.gov One compound, in particular, was identified as a potent inhibitor of Bacillus subtilis 168 FtsZ, showing 91 ± 5% inhibition and perturbing the protein's secondary structure. nih.gov Molecular docking simulations suggested that this activity could extend to M. tuberculosis FtsZ, indicating a potential mechanism for its anti-TB effects. nih.gov Similarly, 2,5,6-trisubstituted benzimidazoles have been shown to target FtsZ, underscoring its importance as a target for this class of compounds. nih.gov Another study identified a potent benzimidazole derivative, N-(4-sec-butylphenyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole-4-carboxamide (BT-benzo-29), which stalled bacterial division by inhibiting FtsZ assembly and its GTPase activity. nih.gov

Table 1: Inhibition of FtsZ by Benzimidazole Derivatives

Compound Class Target Organism/Enzyme Key Findings Reference
Benzo[d]imidazole-2-carboxamides Bacillus subtilis 168 FtsZ Potent inhibition (91 ± 5%); perturbation of secondary structure. nih.gov
2,5,6-Trisubstituted benzimidazoles Bacterial FtsZ Identified as a target for antitubercular activity. nih.gov

Modulation of Host Enzymes (e.g., α-Glucosidase, Urease, Topoisomerase I, Cyclooxygenase)

In addition to microbial targets, benzimidazolone derivatives can modulate the activity of various host enzymes, which is relevant for treating a range of non-infectious diseases.

α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition is a key strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. nih.govresearchgate.net A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, synthesized from a 5-nitro-1H-benzo[d]imidazole-2-thiol precursor, were identified as excellent inhibitors of α-glucosidase. nih.gov Many of these compounds displayed significantly lower IC50 values than the standard drug, acarbose. nih.govacs.org For example, one derivative exhibited an IC50 value of 0.64 ± 0.05 μM, compared to 873.34 ± 1.21 μM for acarbose. nih.gov

Table 2: In Vitro α-Glucosidase Inhibition by Benzimidazole Derivatives

Compound IC50 (μM)
Derivative 7i 0.64 ± 0.05
Derivative 7d 5.34 ± 0.16
Derivative 7f 6.46 ± 0.30
Derivative 7g 8.62 ± 0.19
Acarbose (Standard) 873.34 ± 1.21

Data sourced from a study on 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols. nih.gov

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections by pathogens like Helicobacter pylori. Certain antimicrobial nitroimidazole drugs, such as metronidazole (B1676534) and secnidazole, have been shown to possess anti-urease activity. nih.gov The synthesis of hybrids combining salicylates with these nitroimidazoles resulted in compounds with submicromolar inhibition, demonstrating a synergistic effect. nih.gov

Topoisomerase I: Human topoisomerase I (Hu Topo I) is a vital enzyme involved in DNA replication and transcription, making it a target for anticancer agents. nih.govacs.org A series of novel 1H-benzo[d]imidazoles (BBZs) were designed and synthesized as potential anticancer agents targeting this enzyme. nih.gov One derivative, compound 12b, inhibited the DNA relaxation activity of Hu Topo I with an IC50 of 16 μM. acs.org These compounds are thought to act as DNA minor groove-binding ligands, interfering with DNA-mediated enzymatic processes. nih.gov

Cyclooxygenase (COX): The COX enzymes are central to the inflammatory pathway. While many nonsteroidal anti-inflammatory drugs (NSAIDs) target these enzymes, selective inhibition of COX-1 or COX-2 is a complex area of research aimed at reducing side effects. nih.gov While benzimidazole derivatives are known for a wide range of pharmacological activities, specific studies focusing on the inhibition of cyclooxygenase by 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one are not prominent in the current literature.

In Vitro Antimicrobial Research

The benzimidazolone scaffold is a cornerstone in the development of new antimicrobial agents, with derivatives showing activity against a broad spectrum of bacteria and fungi. The presence of a nitro group, as seen in nitroimidazoles like metronidazole, is often associated with potent antimicrobial effects, particularly against anaerobic organisms. nih.gov

Antibacterial Mechanisms and Spectrum of Activity (Gram-positive, Gram-negative)

Benzimidazolone derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism often involves the inhibition of crucial cellular processes like cell division or DNA replication. nih.govnih.gov

For example, N-substituted 6-nitro-1H-benzimidazole derivatives have been synthesized and evaluated for their antibacterial properties. nih.gov Studies on various benzimidazole derivatives have reported activity against strains like Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.govnih.gov For instance, certain 2-substituted-1H-benzimidazole derivatives showed good activity against S. aureus and B. subtilis. nih.gov The antibacterial efficacy of nitro-containing compounds can be attributed to the generation of free radicals that damage bacterial components. researchgate.net Hybrids of quinolone and imidazole (B134444) have also been developed, with some showing potent activity against P. aeruginosa, even surpassing that of reference drugs like chloramphenicol (B1208) and norfloxacin. nih.gov

Table 3: Antibacterial Activity of Selected Benzimidazole and Nitroimidazole Derivatives

Compound/Derivative Class Bacterial Strain Activity (MIC) Reference
Quinolone/imidazole hybrid 93i P. aeruginosa 460 nM nih.gov
Indolylbenzo[d]imidazole 3ao S. aureus ATCC 25923 < 1 µg/mL nih.gov
Indolylbenzo[d]imidazole 3aq S. aureus ATCC 43300 (MRSA) < 1 µg/mL nih.gov
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole (56b) K. pneumoniae 41 µM nih.gov

Antifungal Mechanisms and Spectrum of Activity

The antifungal potential of benzimidazolones is well-documented, with compounds like fuberidazole (B12385) and benomyl (B1667996) being used as fungicides. nih.gov Research has focused on synthesizing novel derivatives to combat fungal infections, particularly those caused by resistant strains. nih.govnih.gov

In vitro studies have demonstrated the efficacy of these compounds against various fungal pathogens, including Candida albicans and Aspergillus niger. nih.govresearchgate.net A study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles found several compounds with high activity against C. albicans. nih.gov Notably, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) and 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) showed low MIC values of 3.9 µg/mL against this pathogen. nih.gov The mechanism of antifungal action is believed to be similar to their antibacterial effects, involving the disruption of essential cellular functions.

Table 4: Antifungal Activity of Selected Benzimidazole Derivatives

Compound/Derivative Fungal Strain Activity (MIC) Reference
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) C. albicans ATCC 10231 3.9 µg/mL nih.gov
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) C. albicans ATCC 10231 3.9 µg/mL nih.gov

Antibiofilm Activity and Mechanisms

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses. nih.gov Developing agents that can inhibit biofilm formation or eradicate mature biofilms is a critical area of antimicrobial research.

Benzimidazole derivatives have shown promise as antibiofilm agents. A study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles revealed that several compounds with potent antistaphylococcal activity also exhibited excellent antibiofilm properties. nih.gov These compounds were effective at both inhibiting the formation of biofilms and killing cells within mature biofilms. nih.gov Similarly, certain tetrazine derivatives synthesized from 2-amino-6-nitrobenzothiazole (B160904) have demonstrated interesting antibiofilm potential against S. aureus and E. coli. researchgate.net The mechanisms underlying this activity may be linked to the inhibition of proteins involved in cell adhesion and matrix production, though this area requires further investigation.

Cellular Pathway Modulation Studies

There is no available research data detailing the inhibitory effects of this compound on the formation of advanced glycation end products (AGEs). Studies on other related compounds, such as 6-nitrobenzimidazole derivatives, have shown potential for anti-glycation activity, but these findings cannot be directly attributed to the specified molecule.

Scientific literature lacks specific studies investigating the capacity of this compound to reduce intracellular reactive oxygen species (ROS) production. While some benzodiazepinone derivatives have demonstrated an ability to decrease intracellular ROS, no such data exists for this compound.

There are no published studies on the anti-inflammatory mechanisms of this compound, including its potential modulation of the cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX) pathways. Research into dual COX/LOX inhibitors has explored various chemical scaffolds, but this specific benzimidazolone derivative has not been a subject of such investigations.

Investigation of Anti-proliferative Mechanisms (In Vitro Cancer Cell Lines)

While various benzimidazole derivatives have been synthesized and evaluated for their anti-proliferative activities against cancer cell lines, there is a lack of specific data for this compound. Studies on other nitroimidazole-containing compounds have indicated potential cytotoxic effects against tumor cells, but direct evidence for the subject compound is not available.

No research is available that elucidates the specific molecular targets and pathways involved in any potential anti-proliferative activity of this compound. While some benzimidazole derivatives have been shown to exert their anticancer effects through mechanisms such as DNA binding and inhibition of enzymes like Topoisomerase I, these specific activities have not been documented for this compound.

Future Research Directions and Academic Translational Perspectives

Design and Synthesis of Novel Benzimidazolone Analogues with Tuned Biological Properties

A significant avenue for future research lies in the rational design and synthesis of novel analogues of 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one. By systematically modifying the core structure, it is possible to fine-tune the compound's pharmacokinetic and pharmacodynamic profiles. Key strategies include:

Modification of the Nitro Group Position: Shifting the nitro group to other positions on the benzene (B151609) ring could modulate the compound's electronic properties and its interaction with biological targets.

Substitution at the N-1 Position: Replacing the methyl group with other alkyl or aryl substituents can influence lipophilicity and steric interactions, potentially enhancing cell permeability and target engagement. nih.govacs.org

Introduction of Diverse Substituents on the Benzene Ring: The addition of various functional groups (e.g., halogens, hydroxyl, amino, or carboxylic acid groups) can alter the compound's solubility, metabolic stability, and binding affinity to target proteins. nih.gov

These synthetic endeavors will likely employ modern organic synthesis techniques, including microwave-assisted synthesis, to expedite the creation of a diverse library of analogues for biological screening. nih.gov

Illustrative Example for Future Research: Proposed Analogues and Their Rationale

Analogue IDModification from Parent CompoundRationale for Synthesis
BZ-N-002 Shifting the nitro group from position 7 to 6To investigate the impact of altered electronic distribution on biological activity.
BZ-N-003 Replacing the N-1 methyl group with an ethyl groupTo assess the effect of increased alkyl chain length on lipophilicity and cell permeability.
BZ-N-004 Introducing a chloro group at position 5To explore the influence of a halogen bond donor on target interaction.
BZ-N-005 Replacing the nitro group with an amino groupTo evaluate the effect of a hydrogen bond donor and potential for further derivatization.

Exploration of New Biological Targets and Disease Indications

While the specific biological targets of this compound are yet to be elucidated, the broader benzimidazole (B57391) class exhibits a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.gov Future research should focus on screening this compound and its novel analogues against a panel of biological targets implicated in various diseases.

Potential areas of investigation include:

Oncology: Benzimidazole derivatives have shown promise as inhibitors of key cancer-related enzymes such as cyclin-dependent kinases (CDKs) and topoisomerases. nih.govresearchgate.net Screening against a panel of cancer cell lines could reveal potential antitumor activity.

Infectious Diseases: The nitroimidazole scaffold is a well-known feature in antimicrobial agents. brieflands.com Investigating the activity of this compound against a range of bacterial and fungal pathogens is a logical next step.

Neurodegenerative Diseases: Some benzimidazolone derivatives have been explored for their potential in treating neurodegenerative disorders. Exploring targets relevant to diseases like Alzheimer's and Parkinson's could open new therapeutic avenues.

Illustrative Example for Future Research: Potential Biological Targets

Target ClassSpecific ExamplePotential Disease Indication
KinasesCyclin-Dependent Kinase 2 (CDK2) researchgate.netCancer
TopoisomerasesTopoisomerase I nih.govCancer
Bacterial EnzymesDNA gyraseBacterial Infections
Fungal EnzymesLanosterol 14α-demethylaseFungal Infections

Integration of Advanced Computational and Experimental Methodologies

A synergistic approach combining computational modeling and experimental validation will be crucial for accelerating the drug discovery process for this compound and its analogues.

In Silico Studies: Molecular docking and molecular dynamics simulations can be employed to predict the binding modes and affinities of the compounds to various biological targets. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can help in understanding the correlation between the chemical structure and biological activity, guiding the design of more potent analogues.

Experimental Validation: High-throughput screening (HTS) can be utilized to rapidly assess the biological activity of a large library of synthesized compounds. Advanced spectroscopic techniques such as X-ray crystallography and NMR spectroscopy will be essential for elucidating the precise interactions between the compounds and their biological targets at an atomic level.

This integrated approach will facilitate a more efficient and targeted drug discovery and development process.

Development of Robust Synthetic Routes for Scalable Production

For any promising compound to transition from a laboratory curiosity to a viable therapeutic agent, the development of a robust and scalable synthetic route is paramount. Future research in this area should focus on:

Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, catalysts, and solvents to maximize yield and purity while minimizing reaction time and cost.

Process Analytical Technology (PAT): Implementing real-time monitoring of the chemical process to ensure consistency and quality, which is a critical aspect of large-scale manufacturing.

The development of an efficient and economical synthesis will be a key determinant in the translational potential of this compound.

Collaborative Research Frameworks in Academic and Industrial Settings

The journey from a promising chemical compound to a marketed drug is a long and arduous one, often requiring a multidisciplinary approach that leverages the strengths of both academia and industry. Establishing collaborative frameworks will be essential for the successful development of this compound.

Academic-Industrial Partnerships: Academic research labs can focus on the fundamental aspects of synthesis, mechanism of action studies, and the identification of novel biological targets. Pharmaceutical companies can then contribute their expertise in preclinical and clinical development, regulatory affairs, and large-scale manufacturing.

Open Innovation Models: Sharing data and resources through open innovation platforms can foster a more collaborative research environment, accelerating the pace of discovery and reducing redundancy.

Formation of Consortia: Bringing together experts from different fields, including chemistry, biology, pharmacology, and clinical medicine, through research consortia can provide a comprehensive approach to drug development.

Such collaborations will be instrumental in translating the basic scientific findings on this compound and its analogues into tangible clinical benefits.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one and its derivatives?

A two-step synthesis is typically used: (i) nitro-substitution at the 7-position of the benzimidazole core via nitration under controlled acidic conditions, followed by (ii) alkylation (e.g., methyl group introduction) using alkyl halides (e.g., methyl iodide) in the presence of a base like K₂CO₃. Catalysts such as tetra-n-butylammonium bromide (TBAB) enhance alkylation efficiency . Reaction optimization requires monitoring temperature, solvent polarity (e.g., DMF or acetonitrile), and stoichiometry to minimize by-products like N3-alkylation isomers.

Q. How can the purity and structural integrity of synthesized 1-methyl-7-nitro derivatives be validated?

Combined analytical techniques are essential:

  • HPLC : Assess purity (>95% recommended for biological assays) with reverse-phase C18 columns and UV detection at 254 nm .
  • NMR Spectroscopy : Confirm regiochemistry (e.g., methyl group at N1 vs. N3) using 1H^1 \text{H}- and 13C^{13}\text{C}-NMR. Key signals include the methyl group (~δ 3.5 ppm) and nitro-group deshielding effects on adjacent protons .
  • HRMS : Verify molecular weight and fragmentation patterns .

Q. What in silico tools are suitable for predicting the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., EGFR, PLD enzymes) using the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level) can predict binding affinities. ADMET prediction tools (e.g., SwissADME) evaluate pharmacokinetic properties, such as solubility and cytochrome P450 interactions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of 1-methyl-7-nitro derivatives?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and torsion angles. For example, the dodecyl chain in analogous 1-alkyl-benzimidazolones exhibits an ~83° dihedral angle relative to the benzimidazole plane, influencing packing and solubility . Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize crystal lattices and guide polymorph screening .

Q. How do structural modifications at the N1 and C7 positions affect enzyme inhibition selectivity (e.g., PLD1 vs. PLD2)?

Bioisosteric replacement of the 1-(piperidin-4-yl) group with a 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one scaffold shifts selectivity toward PLD2 (IC₅₀: 10–40-fold preference). Nitro-group positioning at C7 enhances electron-withdrawing effects, altering binding pocket interactions in PLD isoforms . Structure-activity relationship (SAR) studies require iterative synthesis, enzymatic assays, and molecular dynamics simulations.

Q. What strategies address contradictory biological data (e.g., cytotoxicity vs. therapeutic efficacy) in cell-based assays?

  • Dose-Response Profiling : Use SRB or MTT assays across a wide concentration range (e.g., 0.1–100 µM) to distinguish off-target effects .
  • Metabolite Analysis : LC-MS/MS identifies active metabolites (e.g., hydroxylated or dealkylated derivatives) that may contribute to observed toxicity .
  • Pathway Enrichment Analysis : Transcriptomics (RNA-seq) clarifies whether cytotoxicity arises from target inhibition or secondary pathways .

Q. How can photophysical properties of benzimidazolone derivatives be leveraged for imaging applications?

DFT calculations predict excited-state behavior. Substituents like nitro groups reduce fluorescence quantum yields via intersystem crossing but enhance Stokes shifts for ratiometric sensing. Time-resolved fluorescence spectroscopy quantifies lifetimes (~1–5 ns) for imaging probe optimization .

Methodological Guidance Tables

Q. Table 1. Key Crystallographic Parameters for Benzimidazolone Derivatives

ParameterValue (Example)Significance
Dihedral angle (C8–C9–C10 vs. benzimidazole plane)82.9° Influences solubility and crystal packing
Hydrogen-bond length (N–H⋯O)2.89 Å Stabilizes dimer formation in solid state
Torsion angle (C7–N2–C8–C9)-84.3° Determines alkyl chain conformation

Q. Table 2. Common Pitfalls in Synthetic Optimization

IssueSolution
N3-alkylation by-productsUse bulky bases (e.g., DBU) to favor N1 selectivity
Low nitration yieldOptimize HNO₃/H₂SO₄ ratio and reaction time
Poor crystallizationScreen solvent mixtures (e.g., EtOH/H₂O)

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1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.